molecular formula C14H12FN3O4S2 B2671514 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 898355-10-7

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2671514
CAS No.: 898355-10-7
M. Wt: 369.39
InChI Key: XCDDJBBZGVMPJM-UHFFFAOYSA-N
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Description

The compound 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide features a benzo[e][1,2,4]thiadiazine core substituted with a fluorine atom at position 7 and a sulfone group (1,1-dioxido). A thioether linkage connects the core to an acetamide moiety, which is further functionalized with a furan-2-ylmethyl group.

Synthesis likely involves:

  • Formation of the benzo[e][1,2,4]thiadiazine core via cyclization.
  • Thioether linkage using bromoacetate derivatives, as seen in analogous sulfonamide syntheses .
  • Amidation with furan-2-ylmethylamine.

Properties

IUPAC Name

2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O4S2/c15-9-3-4-11-12(6-9)24(20,21)18-14(17-11)23-8-13(19)16-7-10-2-1-5-22-10/h1-6H,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDDJBBZGVMPJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route generally includes:

    Formation of the benzo[e][1,2,4]thiadiazine ring: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[e][1,2,4]thiadiazine ring system.

    Introduction of the fluorine atom: Fluorination is achieved using suitable fluorinating agents under controlled conditions.

    Attachment of the thio group: The thio group is introduced via a substitution reaction, often using thiolating agents.

    Formation of the acetamide group: This step involves the reaction of the intermediate with furan-2-ylmethylamine to form the final acetamide product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting gene expression: Influencing the expression of genes involved in various biological processes.

The specific molecular targets and pathways involved depend on the particular application and the biological system being studied.

Comparison with Similar Compounds

Benzo[e][1,2,4]thiadiazine vs. Pyrazolo-Benzothiazine

  • Target Compound: The benzo[e][1,2,4]thiadiazine core contains a sulfur atom and two nitrogen atoms, contributing to electron-deficient properties.
  • Pyrazolo[4,3-c][1,2]benzothiazine (): Features a fused pyrazole-benzothiazine system. The absence of a sulfone group reduces polarity compared to the target compound. This analog demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting the benzothiazine scaffold’s relevance in antibiotic design .
Feature Target Compound Pyrazolo-Benzothiazine ()
Core Structure Benzo[e][1,2,4]thiadiazine Pyrazolo[4,3-c][1,2]benzothiazine
Key Substituents 7-Fluoro, 1,1-dioxido 3,4-Dimethyl, 5,5-dioxo
Biological Activity Not reported Antimicrobial

Acetamide-Linked Heterocycles

Furan-2-ylmethyl vs. Thiazol-2-yl

  • 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): The thiazole ring’s nitrogen and sulfur atoms enhance metal-coordination capacity. This compound’s crystal structure revealed intermolecular N–H⋯N hydrogen bonding, which may stabilize solid-state packing .
Feature Target Compound Thiazol-2-yl Acetamide ()
Heterocycle Furan Thiazole
Substituent Effects Enhanced solubility Metal coordination capability
Structural Analysis Not reported X-ray diffraction confirmed H-bonding

Fluorinated Analogues

7-Fluoro-Benzothiadiazine vs. 5-Fluoro-Indolyl Oxazolones

  • Target Compound : Fluorine at position 7 may influence electronic properties and bioavailability via C–F bond dipole interactions.
  • 4-Arylbenzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one (): Fluorine on the indole ring improved antioxidant activity (DPPH radical scavenging) and antimicrobial efficacy against Candida albicans .
Feature Target Compound 5-Fluoro-Indolyl Oxazolone ()
Fluorine Position Benzo[e][1,2,4]thiadiazine-7 Indole-5
Biological Impact Hypothesized bioavailability Antioxidant/antimicrobial enhancement

Biological Activity

2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis methods, pharmacological effects, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C13H12FN3O3SC_{13}H_{12}FN_3O_3S with a molecular weight of approximately 365.39 g/mol. Its structure includes a benzo[e][1,2,4]thiadiazine ring substituted with a fluorine atom and linked to a furan moiety through a thioether bond.

Key Structural Features:

  • Fluorinated Benzo[e][1,2,4]thiadiazine Ring: Enhances lipophilicity and may improve binding affinity to biological targets.
  • Thioether Linkage: Potentially increases the compound's reactivity and interaction with cellular targets.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazine Ring: Utilizing appropriate reagents under controlled conditions.
  • Introduction of the Fluorine Atom: Often achieved through electrophilic fluorination methods.
  • Thioether Formation: Reacting the thiol derivative with the furan-containing acetamide.

Antimicrobial Activity

Research indicates that derivatives of benzo[e][1,2,4]thiadiazines exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundTarget BacteriaZone of Inhibition (cm)
2-((7-fluoro...E. coli1.0
2-((7-fluoro...S. aureusInactive

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown cytotoxic effects against human liver carcinoma (HepG2) cells.

Case Study Findings:
In a study evaluating several thiadiazine derivatives:

  • IC50 Values: The compound exhibited potent cytotoxicity with IC50 values lower than standard chemotherapeutics like doxorubicin.
CompoundCell LineIC50 (μM)
2-((7-fluoro...HepG26.525
DoxorubicinHepG22.06

The exact mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:

  • Interaction with DNA/RNA: The compound may intercalate into nucleic acids or inhibit topoisomerases.
  • Enzyme Inhibition: It could inhibit specific enzymes involved in critical metabolic pathways.

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:
The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting a thiol-containing intermediate (e.g., 7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-thiol) with a halogenated acetamide derivative (e.g., 2-chloro-N-(furan-2-ylmethyl)acetamide) in the presence of a base like potassium carbonate. Solvents such as ethanol or DMF are typically used, followed by recrystallization for purification . Characterization via NMR, IR, and mass spectrometry is critical to confirm structural integrity .

Advanced: How can computational chemistry optimize reaction conditions for this synthesis?

Answer:
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms can predict transition states and intermediates, identifying energy barriers. For example, solvent effects and catalyst interactions can be modeled to reduce trial-and-error experimentation. Computational tools like Gaussian or ORCA, combined with machine learning for parameter optimization, enhance yield prediction .

Basic: What spectroscopic and analytical techniques are essential for characterization?

Answer:

  • 1H/13C NMR: Assigns proton and carbon environments, confirming substituent positions.
  • IR Spectroscopy: Identifies functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
  • Elemental Analysis: Ensures purity by matching calculated vs. experimental C/H/N/S content .

Advanced: How do structural modifications influence bioactivity in thiadiazine derivatives?

Answer:
Modifying the furan-2-ylmethyl group or introducing electron-withdrawing substituents (e.g., fluorine) can enhance binding to biological targets. For instance, replacing the furan ring with a phenyl group may alter lipophilicity, affecting membrane permeability. Structure-activity relationship (SAR) studies via in vitro assays (e.g., enzyme inhibition) and molecular docking (using AutoDock Vina) help identify critical pharmacophores .

Advanced: How to address contradictions in reported biological activity data?

Answer:
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. Researchers should:

  • Validate purity via HPLC (>95%).
  • Replicate assays under standardized protocols (e.g., CLIA guidelines).
  • Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Basic: What safety precautions are required during synthesis?

Answer:

  • Ventilation: Use fume hoods to avoid inhalation of volatile reagents.
  • Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.
  • Thermal Safety: Avoid open flames near solvents like ethanol.
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

Advanced: How does X-ray crystallography resolve ambiguities in molecular conformation?

Answer:
Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, the dihedral angle between the benzothiadiazine and furan rings can confirm steric hindrance or planarity. Data refinement software (e.g., SHELXL) resolves disorder or solvent molecules in the lattice .

Advanced: What strategies improve thermodynamic stability during storage?

Answer:

  • Lyophilization: Freeze-drying reduces hydrolysis.
  • Excipient Use: Add stabilizers like trehalose or cyclodextrins.
  • Packaging: Store under inert gas (argon) in amber vials to prevent photodegradation.
  • Stability Studies: Conduct accelerated aging tests (40°C/75% RH) with periodic HPLC analysis .

Basic: How is the compound’s solubility profile determined?

Answer:

  • Shake-Flask Method: Dissolve excess compound in buffers (pH 1–7.4) and quantify via UV-Vis.
  • Hansen Solubility Parameters: Predict solubility in organic solvents (e.g., DMSO, acetonitrile) .

Advanced: What in silico tools predict metabolic pathways and toxicity?

Answer:

  • ADMET Prediction: Tools like SwissADME or pkCSM estimate bioavailability, CYP450 interactions, and hepatotoxicity.
  • Metabolite Identification: Use GLORY or MetaSite to simulate Phase I/II metabolism (e.g., oxidation of the furan ring).
  • Docking Studies: Identify potential off-target interactions using PDB structures (e.g., COX-2 or kinases) .

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